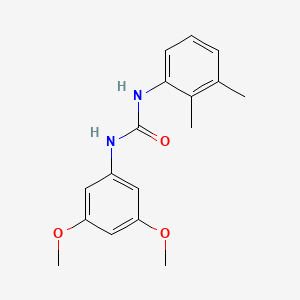![molecular formula C21H24N2O6 B5320748 methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate](/img/structure/B5320748.png)
methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate is a chemical compound that has been the subject of scientific research in recent years. This compound is synthesized using specific methods and has potential applications in various fields. The purpose of
Mechanism of Action
The mechanism of action of methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways in the body that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate in lab experiments is its potential as a novel anticancer agent. It has also been shown to have anti-inflammatory and antibacterial properties. However, one limitation is the complex synthesis method required to produce the compound.
Future Directions
There are several future directions for research on methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate. One direction is to further investigate its potential as an anticancer agent and explore its effectiveness in combination with other chemotherapy drugs. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, research could focus on optimizing the synthesis method to make it more efficient and cost-effective.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex, but it has been studied for its anticancer, anti-inflammatory, and antibacterial properties. Future research could focus on optimizing the synthesis method and exploring its potential as an anticancer and anti-inflammatory agent.
Synthesis Methods
The synthesis of methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyacetophenone. This intermediate is then reacted with morpholine and benzoic acid to produce the final product. The synthesis method is complex and requires specific conditions to produce the desired product.
Scientific Research Applications
Methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate has potential applications in various fields of scientific research. It has been studied for its anticancer properties, specifically in the treatment of breast cancer. It has also been researched for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
properties
IUPAC Name |
methyl 5-[[2-(4-methoxyphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-26-16-4-6-17(7-5-16)29-14-20(24)22-15-3-8-19(18(13-15)21(25)27-2)23-9-11-28-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICYKWGPPXDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)
hydrazone](/img/structure/B5320695.png)

![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)


![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5320735.png)
![methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5320749.png)